
1-(Cyclopropylmethyl)-7-methyl-4-phenylquinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopropylmethyl)-7-methyl-4-phenylquinazolin-2(1H)-one is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a cyclopropylmethyl group, a methyl group, and a phenyl group attached to the quinazolinone core, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-7-methyl-4-phenylquinazolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides in the presence of a base.
Introduction of the Methyl and Phenyl Groups: The methyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions, respectively.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(Cyclopropylmethyl)-7-methyl-4-phenylquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(Cyclopropylmethyl)-7-methyl-4-phenylquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
1-(Cyclopropylmethyl)-7-methyl-4-phenylquinazolin-2(1H)-one can be compared with other quinazolinone derivatives, such as:
1-(Cyclopropylmethyl)-4-phenylquinazolin-2(1H)-one: Lacks the methyl group at the 7-position.
7-Methyl-4-phenylquinazolin-2(1H)-one: Lacks the cyclopropylmethyl group.
4-Phenylquinazolin-2(1H)-one: Lacks both the cyclopropylmethyl and methyl groups.
The presence of the cyclopropylmethyl and methyl groups in this compound may contribute to its unique chemical and biological properties, making it distinct from other similar compounds.
特性
CAS番号 |
59253-44-0 |
|---|---|
分子式 |
C19H18N2O |
分子量 |
290.4 g/mol |
IUPAC名 |
1-(cyclopropylmethyl)-7-methyl-4-phenylquinazolin-2-one |
InChI |
InChI=1S/C19H18N2O/c1-13-7-10-16-17(11-13)21(12-14-8-9-14)19(22)20-18(16)15-5-3-2-4-6-15/h2-7,10-11,14H,8-9,12H2,1H3 |
InChIキー |
LGNYPYVLTNUYLX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=NC(=O)N2CC3CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


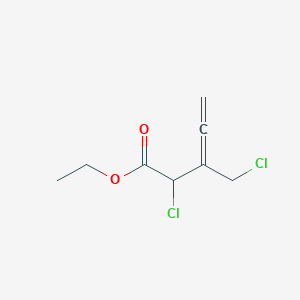

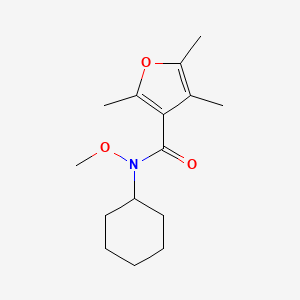
![Diethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate](/img/structure/B14595240.png)
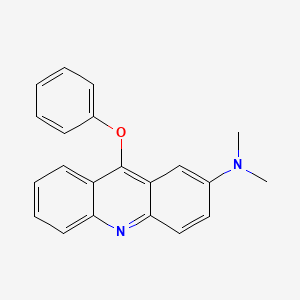

![3-{[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]methyl}pentane-2,4-dione](/img/structure/B14595265.png)
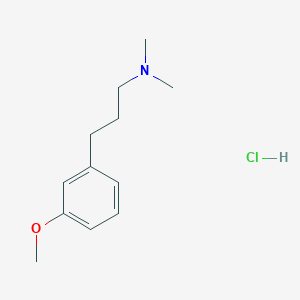
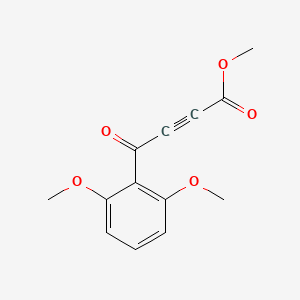
![2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine](/img/structure/B14595276.png)



![N-(2,4-Dimethylphenyl)-2-[(E)-(2,4-dimethylphenyl)diazenyl]-3-oxobutanamide](/img/structure/B14595305.png)
